![molecular formula C18H22Cl6N2O4P2 B14003762 N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine CAS No. 88181-22-0](/img/structure/B14003762.png)
N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine is a complex organic compound characterized by its multiple chloroethyl and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of chloroethyl and phosphoryl groups through a series of substitution and phosphorylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine: Shares structural similarities but differs in specific functional groups or substituents.
Bis(2-chloroethyl)amine derivatives: Similar in having chloroethyl groups but may lack the naphthalene core or phosphoryl groups.
Uniqueness
The uniqueness of N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine lies in its combination of chloroethyl and phosphoryl groups attached to a naphthalene core, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of N-[[5-[bis(2-chloroethyl)amino-chloro-phosphoryl]oxynaphthalen-1-yl]oxy-chloro-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88181-22-0 |
|---|---|
Molecular Formula |
C18H22Cl6N2O4P2 |
Molecular Weight |
605.0 g/mol |
IUPAC Name |
N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C18H22Cl6N2O4P2/c19-7-11-25(12-8-20)31(23,27)29-17-5-1-3-15-16(17)4-2-6-18(15)30-32(24,28)26(13-9-21)14-10-22/h1-6H,7-14H2 |
InChI Key |
OZLWGWJDHXCESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OP(=O)(N(CCCl)CCCl)Cl)C(=C1)OP(=O)(N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


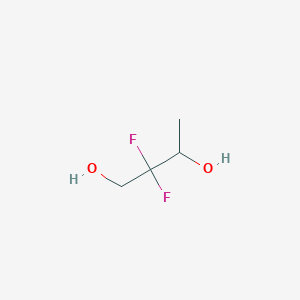
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)



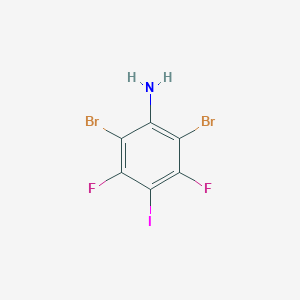
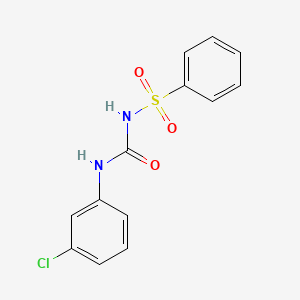
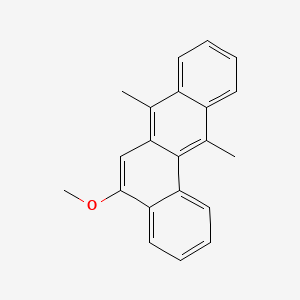
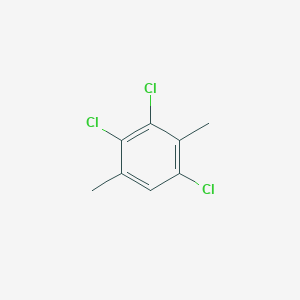
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
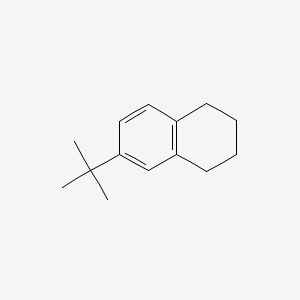
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
